

Laboratory Preparation of N-Methylantranilate Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Methylantranilate*

Cat. No.: *B085802*

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Introduction

N-Methylantranilate derivatives are a significant class of organic compounds with diverse applications spanning the fragrance, flavor, and pharmaceutical industries. Methyl **N-methylantranilate**, a key derivative, is valued for its grape-like aroma and has been explored for its biological activities, including potential analgesic properties and its role as a bird repellent.[1][2] More complex N-substituted antranilates serve as crucial intermediates in the synthesis of bioactive molecules, such as quinazolinones and other heterocyclic compounds.[3][4]

These application notes provide detailed protocols for the laboratory synthesis of **N-Methylantranilate** derivatives, focusing on common and efficient methodologies. This guide also includes quantitative data for reaction parameters and product characteristics, as well as visualizations of synthetic workflows to aid in experimental design and execution.

Synthetic Methodologies

Several synthetic routes are available for the preparation of **N-Methylantranilate** derivatives. The choice of method often depends on the desired scale, available starting materials, and the specific substituents on the antranilate core. The most prevalent methods include reductive alkylation, classical N-methylation, and synthesis from isatoic anhydride.

Reductive Alkylation of Methyl Anthranilate

Reductive alkylation is a highly efficient and widely used one-step method for the synthesis of Methyl **N-methylanthranilate**.^[5] This process involves the reaction of methyl anthranilate with formaldehyde to form an intermediate Schiff base, which is then immediately reduced to the N-methylated product in the presence of a hydrogenation catalyst.^{[6][7]} This method is often preferred as it minimizes the risk of dimethylation.^{[1][6]}

Experimental Protocol: Reductive Alkylation

Materials and Reagents:

- Methyl anthranilate
- Formaldehyde (37% aqueous solution)
- 5% Palladium on carbon (Pd/C) catalyst
- Ethyl acetate (or other suitable solvent like methanol or isopropanol)^[6]
- Hydrogen gas
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Filter aid (e.g., Celite)

Equipment:

- Pressure reactor (autoclave)
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator

- Distillation apparatus

Procedure:

- In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% Palladium on carbon catalyst.[8]
- Cool the mixture to approximately 5°C using an ice bath.[8]
- Slowly add the 37% aqueous formaldehyde solution to the cooled and stirring mixture.[8]
- Seal the reactor and pressurize it with hydrogen gas to an initial pressure of 50 psig.[5][8]
- Stir the mixture continuously at room temperature. The reaction is typically complete when hydrogen uptake ceases, which can take approximately 6 hours.[5][8]
- Once the reaction is complete, carefully vent the reactor and filter the mixture through a pad of filter aid to remove the catalyst.[8]
- Transfer the filtrate to a separatory funnel and wash it with a saturated sodium bicarbonate solution until the aqueous layer is neutral.[8]
- Perform a final wash with a saturated sodium chloride solution.[8]
- Separate the organic layer and dry it over anhydrous sodium sulfate.[8]
- Remove the solvent under reduced pressure using a rotary evaporator.[8]
- The crude product can be purified by vacuum distillation to yield pure Methyl **N-methylantranilate**. [5]

Quantitative Data for Reductive Alkylation

| Parameter | Value | Reference(s) |
|----------------------------|---|--------------|
| Starting Material | Methyl Anthranilate | [5][6] |
| Methylating Agent | Formaldehyde | [5][6] |
| Catalyst | 5% Palladium on Carbon / Raney Nickel | [6][8] |
| Solvent | Ethyl Acetate / Isopropanol / Methanol | [6][8] |
| H ₂ Pressure | 50 psig (approx. 3.4 atm) | [5][8] |
| Temperature | Room Temperature (approx. 25°C) | [5][8] |
| Reaction Time | ~6 hours | [5][8] |
| Typical Yield | 85% - >96% | [5] |
| Purity (Post-distillation) | >98% | [5] |

Synthetic Workflow: Reductive Alkylation



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Caption: Experimental workflow for the synthesis of Methyl **N-methylantranilate**.

Synthesis from Isatoic Anhydride

An alternative one-pot synthesis starts from the readily available and inexpensive isatoic anhydride.^{[1][9]} This method involves the N-alkylation of isatoic anhydride followed by reaction with an alcohol to yield the desired N-alkyl alkylanthranilate.

Experimental Protocol: From Isatoic Anhydride

Materials and Reagents:

- Isatoic anhydride
- Potassium hydroxide (solid, pulverized)
- Dimethylformamide (DMF, dry)
- Methyl iodide or Dimethyl sulfate
- Methanol
- Hexane
- Ammonia solution (25% w/w)

Procedure:

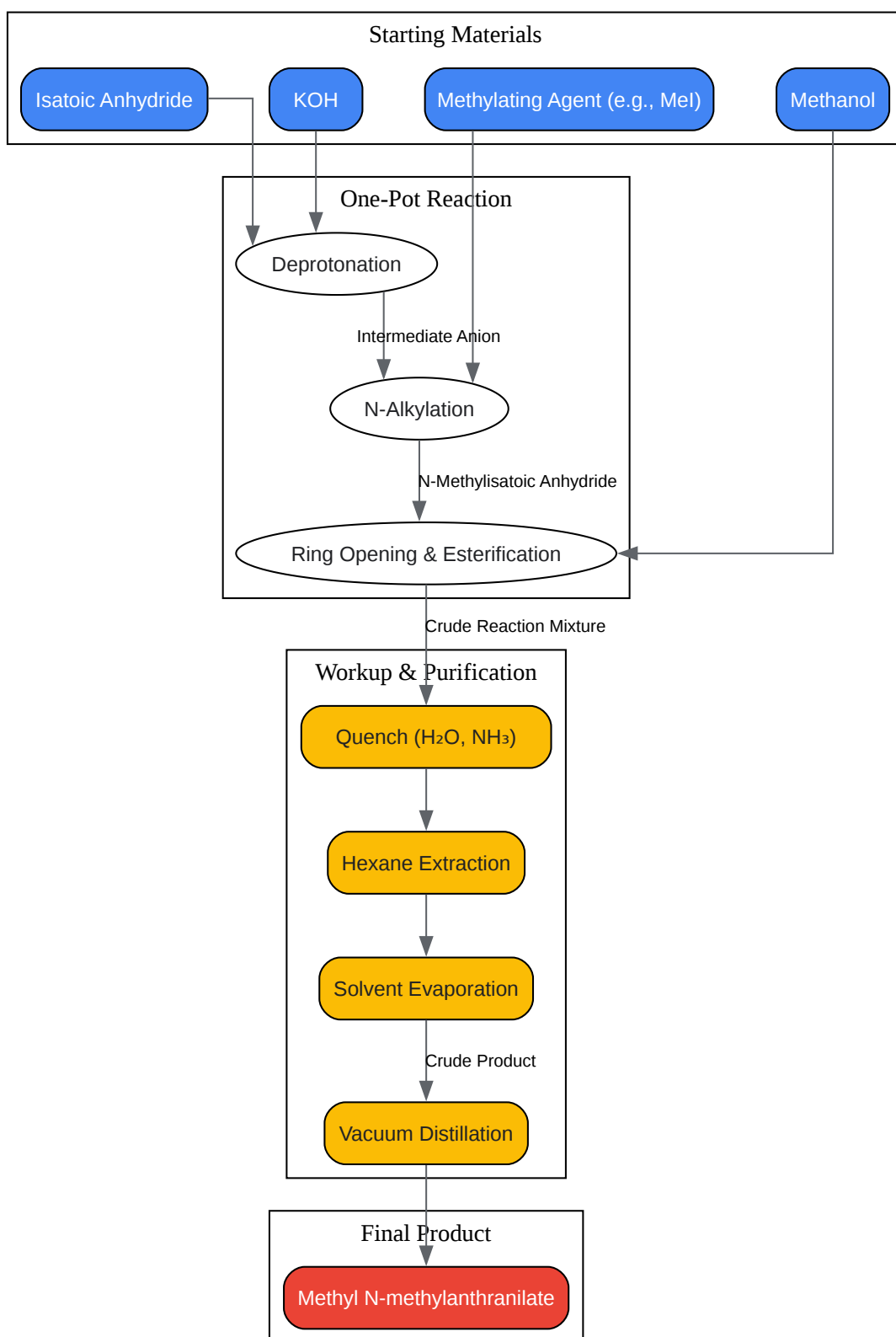
- To a flask containing dry DMF under a nitrogen atmosphere, add pulverized potassium hydroxide.^[9]
- Separately, dissolve isatoic anhydride in dry DMF.^[9]
- Add the isatoic anhydride solution to the stirred potassium hydroxide suspension at 30°C over 30 minutes.^[9]
- Stir the mixture for an additional 15 minutes.
- Add the methylating agent (e.g., methyl iodide) dropwise, allowing the temperature to rise to a maximum of 44°C.^[9]

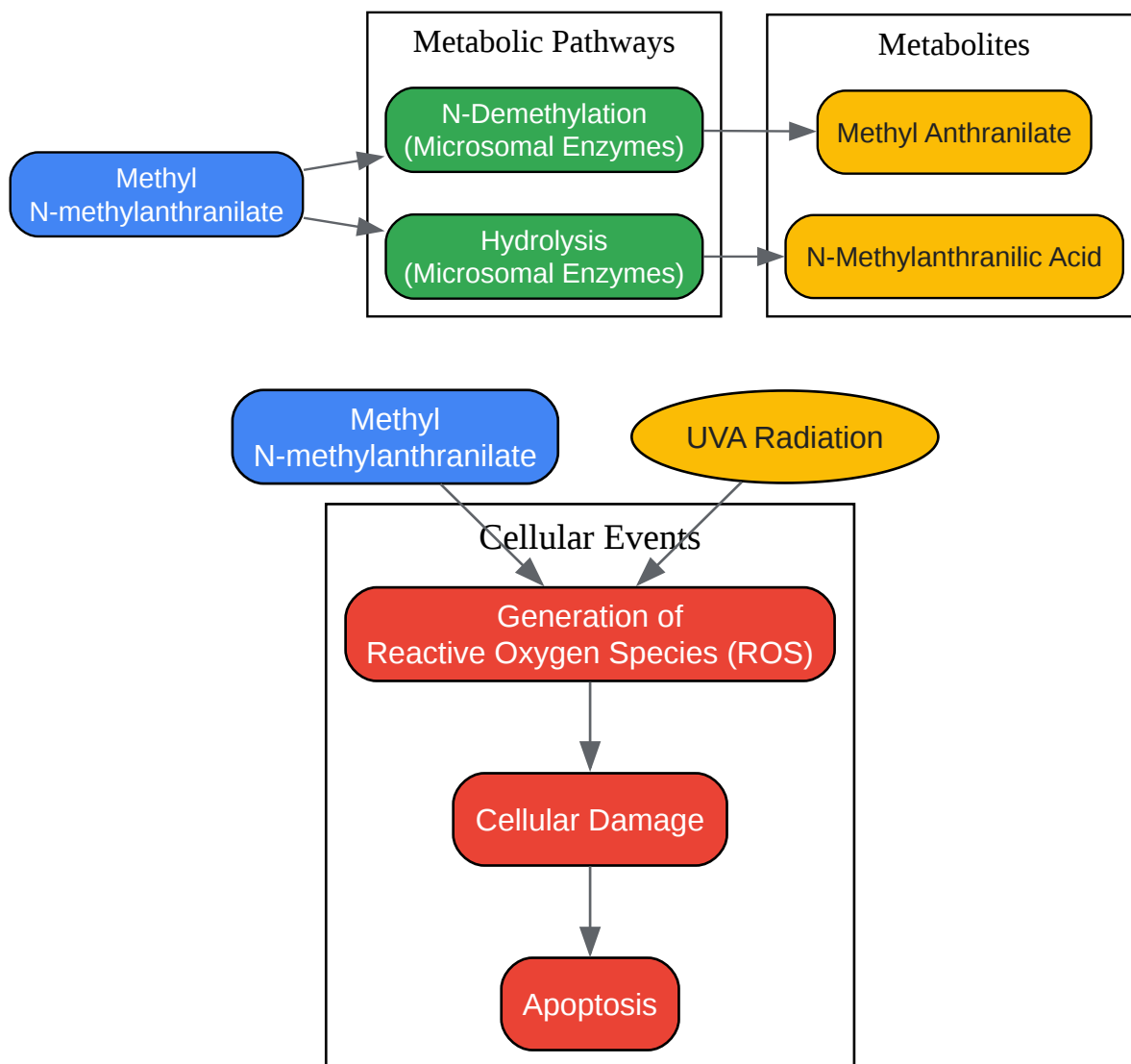
- Stir the resulting solution at ambient temperature for 30 minutes.
- Add methanol and stir for another 15 minutes at 25°C.[9]
- Heat the mixture to distill off the methanol. Once the temperature reaches 100°C, cool the mixture to 20°C.[9]
- Add water and a small amount of ammonia solution to destroy any excess dimethyl sulfate.[9]
- Extract the aqueous mixture with hexane.[9]
- Combine the organic phases, wash with water, and remove the solvent on a rotary evaporator to yield the crude product.[9]
- Purify the crude product by vacuum distillation.[9]

Quantitative Data for Synthesis from Isatoic Anhydride

| Parameter | Value | Reference(s) |
|-------------------|----------------------------------|--------------|
| Starting Material | Isatoic Anhydride | [1][9] |
| Base | Potassium Hydroxide | [9] |
| Methylating Agent | Methyl Iodide / Dimethyl Sulfate | [1][9] |
| Solvent | DMF, Methanol, Hexane | [9] |
| Temperature | 30°C to 100°C (stepwise) | [9] |
| Typical Yield | ~85% | [9] |
| Purity (Crude) | ~97.5% | [9] |

Synthetic Workflow: From Isatoic Anhydride





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